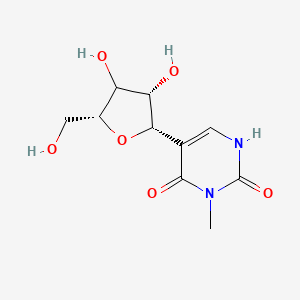
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Glycosylation: The pyrimidine base is then glycosylated with a ribofuranose sugar under acidic conditions to form the nucleoside.
Methylation: The final step involves the methylation of the nucleoside at the 3-position using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ribofuranose moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid for glycosylation.
Major Products
Oxidation Products: Oxo derivatives of the pyrimidine base.
Reduction Products: Reduced forms of the nucleoside.
Substitution Products: Substituted nucleosides with various functional groups.
科学的研究の応用
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor for various enzymes, affecting DNA and RNA synthesis and function.
類似化合物との比較
Similar Compounds
5-Methyluridine: A nucleoside with a similar structure but lacking the 3-methyl group.
3-Methylcytidine: Another nucleoside with a methyl group at the 3-position but with a different base.
Ribothymidine: A thymidine derivative with a ribofuranose sugar.
Uniqueness
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific methylation pattern and the presence of both a ribofuranose sugar and a pyrimidine base. This unique structure may confer distinct biochemical properties and potential therapeutic applications.
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6?,7+,8+/m1/s1 |
InChIキー |
DXEJZRDJXRVUPN-BJLRKGDGSA-N |
異性体SMILES |
CN1C(=O)C(=CNC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
正規SMILES |
CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


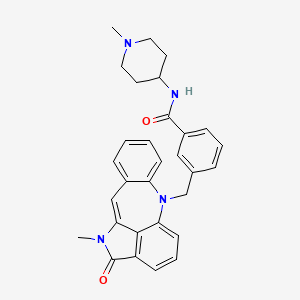
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
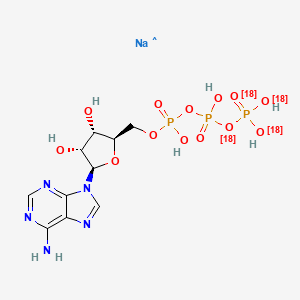
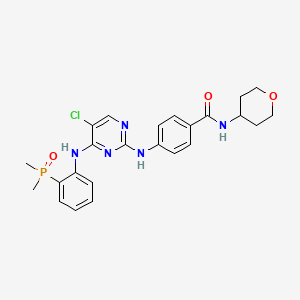
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
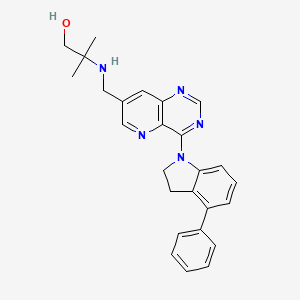
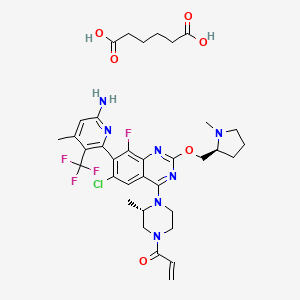
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)

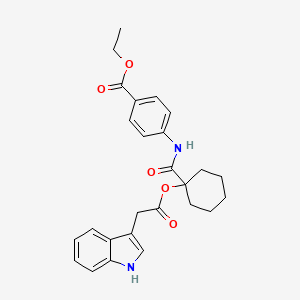
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)

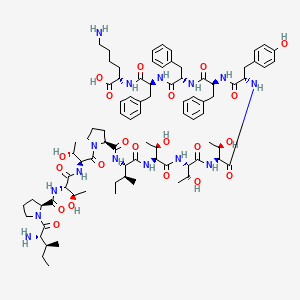
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
